molecular formula C9H14F2N4O2 B2574934 Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate CAS No. 2226182-24-5

Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate

Cat. No. B2574934
CAS RN: 2226182-24-5
M. Wt: 248.234
InChI Key: KTJVJSCUJADSRV-UHFFFAOYSA-N
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Description

Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate, also known as DFP-10917, is a compound that has gained interest in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate is not fully understood. However, it has been suggested that Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate may inhibit the activity of enzymes involved in cancer cell growth and the growth of Mycobacterium tuberculosis. Additionally, Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate may inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate has been shown to have various biochemical and physiological effects. One study found that Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate increased the expression of genes involved in cell cycle arrest and apoptosis in cancer cells. Another study found that Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate inhibited the growth of Mycobacterium tuberculosis by disrupting the bacterial cell wall. Additionally, Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate has been shown to reduce the accumulation of amyloid beta in the brain, which is associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate is that it has shown promising results in various scientific research applications. However, one limitation is that the mechanism of action of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate is not fully understood, which makes it difficult to determine its potential as a therapeutic agent. Additionally, Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate may have limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate research. One direction is to further investigate the mechanism of action of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate. This may involve studying the interactions of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate with enzymes involved in cancer cell growth and the growth of Mycobacterium tuberculosis. Another direction is to investigate the potential of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate as a treatment for Alzheimer's disease. This may involve studying the effects of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate on amyloid beta accumulation in animal models of Alzheimer's disease. Additionally, future research may involve modifying the structure of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate to improve its solubility and bioavailability.

Synthesis Methods

The synthesis method of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate involves the reaction of tert-butyl N-(3-bromopropyl)carbamate with 5-amino-2-(difluoromethyl)pyrazole-3-carboxylic acid. The reaction is carried out in the presence of a base and a coupling agent. The resulting product is then purified through column chromatography.

Scientific Research Applications

Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate has been studied for its potential as a therapeutic agent for various diseases. One study found that Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate showed anti-proliferative activity against human cancer cells. Another study found that Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate inhibited the growth of Mycobacterium tuberculosis, the bacteria that causes tuberculosis. Additionally, Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate has been studied for its potential as a treatment for Alzheimer's disease.

properties

IUPAC Name

tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N4O2/c1-9(2,3)17-8(16)13-6-4-5(12)14-15(6)7(10)11/h4,7H,1-3H3,(H2,12,14)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJVJSCUJADSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NN1C(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[3-amino-1-(difluoromethyl)-1H-pyrazol-5-yl]carbamate

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